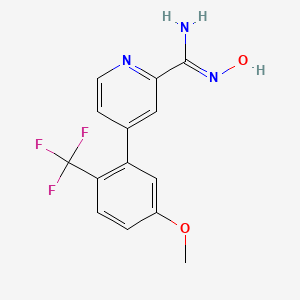
N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine is a useful research compound. Its molecular formula is C14H12F3N3O2 and its molecular weight is 311.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-Hydroxy-4-(5-methoxy-2-trifluoromethylphenyl)-pyridine-2-carboxamidine, a compound featuring a pyridine scaffold with a trifluoromethyl group, has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a pyridine ring, a methoxy group, and a trifluoromethyl group, which are known to enhance biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing pyridine and trifluoromethyl groups exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives possess inhibitory effects against multidrug-resistant (MDR) pathogens. The incorporation of the trifluoromethyl group has been associated with increased potency in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | TBD | Staphylococcus aureus |
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2 | Escherichia coli |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes, particularly dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo pyrimidine synthesis pathway. Inhibitors of DHODH are being explored for their potential in treating cancers and autoimmune diseases.
Case Study: DHODH Inhibition
A study demonstrated that derivatives similar to this compound effectively bind to the enzyme's active site, leading to significant inhibition of cell proliferation in acute myelogenous leukemia (AML) models.
The biological activity of this compound can be attributed to several mechanisms:
- Lipophilicity and Solubility : The presence of the trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate cell membranes.
- Hydrogen Bonding : The hydroxyl group facilitates hydrogen bonding with target proteins, increasing binding affinity and specificity.
- Structural Modifications : Variations in substituents on the pyridine ring can lead to altered biological activity, allowing for tailored therapeutic applications.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic areas:
- Anticancer Activity : Research indicates that N-Hydroxy derivatives can induce apoptosis in cancer cells by disrupting mitochondrial function.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N'-hydroxy-4-[5-methoxy-2-(trifluoromethyl)phenyl]pyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-22-9-2-3-11(14(15,16)17)10(7-9)8-4-5-19-12(6-8)13(18)20-21/h2-7,21H,1H3,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQVZBXNKVZARW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













